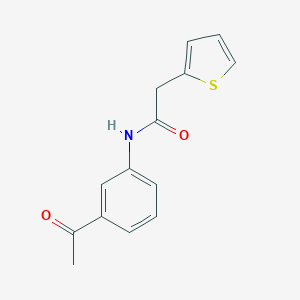![molecular formula C22H22N2O3S B501205 N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B501205.png)
N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of biphenyl carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 4-aminophenylpropylsulfamide under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is attributed to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and butyrylcholine. This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups exhibit similar chemical reactivity and biological properties.
Uniqueness
N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of a biphenyl core and a propylsulfamoyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
4-phenyl-N-[4-(propylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-2-16-23-28(26,27)21-14-12-20(13-15-21)24-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15,23H,2,16H2,1H3,(H,24,25) |
InChI Key |
OIKCMWMXBWBSSK-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-benzimidazol-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B501127.png)
![Benzyl [1,3]thiazolo[5,4-b]pyridin-2-yl sulfide](/img/structure/B501128.png)



![4-(butyrylamino)-N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B501134.png)
![N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501138.png)
![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501139.png)
![2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B501140.png)
![Ethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B501141.png)


![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B501145.png)
